1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the reaction of 1-chloroethyl chloroformate with (2S)-2-amino propanoic acid in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, increased safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amines or esters.
Hydrolysis: Formation of the free amine.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Scientific Research Applications
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate is used in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and amino acid derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves the reactivity of the Boc protecting group and the chloroethyl moiety. The Boc group stabilizes the compound under various conditions, while the chloroethyl group can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but lacks the chloroethyl group.
1-chloroethyl (2S)-2-amino propanoate: Similar structure but lacks the Boc protecting group.
tert-butyl (2S)-2-amino propanoate: Lacks both the chloroethyl group and the Boc protecting group.
Uniqueness
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of both the Boc protecting group and the chloroethyl moiety. This combination allows for versatile reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H18ClNO4 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-chloroethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H18ClNO4/c1-6(8(13)15-7(2)11)12-9(14)16-10(3,4)5/h6-7H,1-5H3,(H,12,14)/t6-,7?/m0/s1 |
InChI Key |
XQLFCVHJXMVTJV-PKPIPKONSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)OC(C)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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